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Compound of Interest

Compound Name: ML192

Cat. No.: B1676638 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive evaluation of the translational potential of ML192, a selective GPR55

antagonist. This document objectively compares ML192's performance with other alternatives,

presents supporting experimental data, and details relevant methodologies.

Introduction to ML192 and GPR55
ML192 is a selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] GPR55 has

emerged as a potential therapeutic target in a variety of diseases, including cancer,

inflammatory pain, and neuropathic pain.[2] The receptor is activated by the endogenous lipid

L-α-lysophosphatidylinositol (LPI) and signals through various downstream pathways, including

β-arrestin recruitment, ERK1/2 phosphorylation, and PKCβII translocation.[1][2] ML192 was

identified through a high-throughput screening campaign and has been characterized as a

potent and selective inhibitor of GPR55 signaling.[1] This guide will delve into the available

preclinical data for ML192 and its analogs to assess its potential for clinical translation.

Comparative Analysis of GPR55 Antagonists
ML192 was discovered along with two other potent and selective GPR55 antagonists, ML191

and ML193, each representing a different chemical scaffold.[1] The following tables summarize

the in vitro potency and selectivity of these compounds.

Table 1: In Vitro Potency of GPR55 Antagonists in β-Arrestin Trafficking Assays[2]
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Compound Agonist IC50 (µM)

ML192 LPI (10 µM) 0.70 ± 0.05

ML186 (1 µM) 0.29 ± 0.09

ML191 LPI (10 µM) 1.08 ± 0.03

ML186 (1 µM) 1.03 ± 0.03

ML193 LPI (10 µM) 0.22 ± 0.03

ML186 (1 µM) 0.12 ± 0.02

Table 2: In Vitro Potency of GPR55 Antagonists in ERK1/2 Phosphorylation Assay[2]

Compound Agonist IC50 (µM)

ML192 LPI 1.1 ± 0.3

ML191 LPI 0.4 ± 0.1

ML193 LPI 0.2 ± 0.3

Table 3: Selectivity of GPR55 Antagonists[1]

Compound
GPR35 Antagonist
Selectivity

CB1 Antagonist
Selectivity

CB2 Antagonist
Selectivity

ML192 >45-fold >45-fold >45-fold

ML191 >100-fold >100-fold >100-fold

ML193 >145-fold >27-fold >145-fold

Note: All three compounds were also found to be inactive as agonists against GPR35, CB1,

and CB2 receptors.[1]
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To visualize the mechanism of action of ML192 and the experimental approaches used for its

characterization, the following diagrams are provided.
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GPR55 signaling pathway and the antagonistic action of ML192.
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Experimental workflow for the identification and characterization of ML192.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
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β-Arrestin Trafficking Assay
This assay is designed to identify compounds that inhibit the agonist-induced recruitment of β-

arrestin to GPR55.

Cell Line: U2OS cells stably expressing HA-GPR55 and β-arrestin2-GFP.

Protocol:

Cell Plating: Seed the U2OS cells in a 384-well plate at a density of 2,000 cells per well and

incubate overnight.

Compound Addition: Add ML192 or other test compounds at various concentrations to the

wells.

Agonist Stimulation: After a 30-minute incubation with the test compound, stimulate the cells

with an EC80 concentration of LPI (or another GPR55 agonist like ML186).

Image Acquisition: After a 30-minute incubation with the agonist, acquire images of the cells

using a high-content imaging system.

Image Analysis: Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the

plasma membrane. The IC50 value is determined by fitting the concentration-response data

to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay
This assay measures the ability of ML192 to inhibit LPI-induced phosphorylation of ERK1/2.

Cell Line: U2OS cells expressing GPR55.

Protocol:

Cell Culture: Culture GPR55-expressing U2OS cells to 80-90% confluency.

Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.
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Compound Treatment: Pre-incubate the cells with varying concentrations of ML192 for 30

minutes.

Agonist Stimulation: Stimulate the cells with LPI for 5-10 minutes.

Cell Lysis: Lyse the cells and collect the protein extracts.

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and

probe with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

Quantification: Quantify the band intensities and calculate the ratio of p-ERK1/2 to total

ERK1/2. The IC50 value is determined from the concentration-response curve.

PKCβII Translocation Assay
This assay assesses the inhibition of agonist-induced translocation of PKCβII to the plasma

membrane.

Cell Line: HEK293 cells transiently expressing a PKCβII-GFP fusion protein and wild-type

GPR55.

Protocol:

Cell Transfection and Plating: Co-transfect HEK293 cells with plasmids encoding PKCβII-

GFP and GPR55. Plate the transfected cells onto glass-bottom dishes.

Compound Incubation: Pre-incubate the cells with ML192 at desired concentrations.

Agonist Stimulation: Add a GPR55 agonist (e.g., LPI) to the cells.

Live-Cell Imaging: Acquire time-lapse images of the cells using a confocal or fluorescence

microscope to visualize the translocation of PKCβII-GFP from the cytoplasm to the plasma

membrane.

Image Analysis: Quantify the change in fluorescence intensity at the plasma membrane over

time.
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The in vitro data for ML192 are promising. It is a potent and selective antagonist of GPR55,

effectively blocking multiple downstream signaling pathways. Its selectivity against the

cannabinoid receptors CB1 and CB2 is a significant advantage, as it may reduce the potential

for off-target effects commonly associated with cannabinoid-related compounds.

However, a critical gap in the currently available data is the lack of in vivo efficacy studies. To

date, no published preclinical studies have evaluated the therapeutic potential of ML192 in

animal models of pain, cancer, or inflammation. This absence of in vivo data severely limits a

comprehensive assessment of its translational potential. Without evidence of efficacy and

safety in a living organism, it is difficult to predict how ML192 will perform in a clinical setting.

Future Directions: To further evaluate the translational potential of ML192, the following studies

are essential:

In vivo efficacy studies: Testing ML192 in established animal models of neuropathic and

inflammatory pain, as well as various cancer models where GPR55 is implicated.

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution,

metabolism, and excretion (ADME) properties of ML192, as well as its dose-response

relationship in vivo.

Toxicology studies: Assessing the safety profile of ML192 in preclinical models to identify any

potential adverse effects.

Conclusion
ML192 is a well-characterized, potent, and selective GPR55 antagonist with a clear mechanism

of action at the cellular level. The available in vitro data provide a strong rationale for its further

investigation as a potential therapeutic agent. However, the current lack of in vivo efficacy and

safety data represents a significant hurdle in its translational journey. Further preclinical studies

in relevant animal models are imperative to validate its therapeutic potential and justify its

advancement into clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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